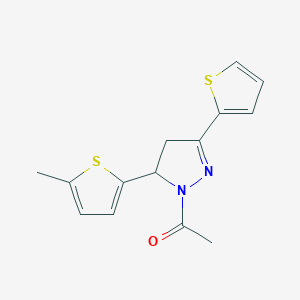

1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

The compound 1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring fused with aromatic heterocycles. Pyrazolines are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features two thiophene substituents (one methyl-substituted at position 5 and another unsubstituted at position 3) and an acetyl group at the pyrazoline nitrogen. Its structure combines electron-rich thiophene moieties with the planar pyrazoline core, influencing its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

1-[3-(5-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c1-9-5-6-14(19-9)12-8-11(13-4-3-7-18-13)15-16(12)10(2)17/h3-7,12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFJANWNDOMGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CC(=NN2C(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with thiophene groups.

Substitution Reactions: The thiophene rings can be introduced through substitution reactions, where appropriate thiophene derivatives react with the pyrazole intermediate.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization. Halogenation and nitration are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The compound has the molecular formula , indicating a structure that includes thiophene rings and a pyrazole moiety, which are known for their diverse biological activities.

Structural Characteristics

The compound features a unique arrangement of sulfur-containing thiophene rings and a pyrazole core, contributing to its potential reactivity and interaction with biological targets.

Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics like linezolid and cefaclor .

- Anticancer Properties :

- Anti-inflammatory Effects :

Material Science

- Corrosion Inhibition :

- Organic Electronics :

Case Study 1: Antimicrobial Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the pyrazole structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

Research conducted on various pyrazole derivatives indicated their potential as anticancer agents. A series of compounds were tested using the MTT assay on different cancer cell lines, revealing promising results where certain derivatives induced apoptosis at lower concentrations than traditional chemotherapeutics .

Case Study 3: Corrosion Resistance Testing

A comprehensive study on the corrosion inhibition efficiency of pyrazole derivatives demonstrated that increasing inhibitor concentration led to improved protection against corrosion in acidic media. The study highlighted the formation of stable protective layers on metal surfaces as a key mechanism for corrosion resistance .

Mechanism of Action

The mechanism of action of 1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The thiophene groups can engage in π-π interactions with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhances thermal stability (higher melting points) and influences packing in crystal lattices . Thiophene substituents, as in the target compound, improve π-π stacking interactions, critical for biological target binding .

Crystallographic and Spectroscopic Data

- Dihedral Angles : The target compound’s thiophene rings likely form dihedral angles of <10° with the pyrazoline core, similar to fluorophenyl analogs (4.64–10.53°) . This planar geometry enhances molecular rigidity and intermolecular interactions.

- Hydrogen Bonding : Thiophene-containing pyrazolines exhibit C–H···O and C–H···π interactions in crystal packing, stabilizing supramolecular architectures .

- NMR/MS Profiles : Thiophene protons resonate at δ 6.9–7.6 ppm in $ ^1H $-NMR, while acetyl groups appear as singlets near δ 2.3 ppm . HRMS data for the target compound would likely show [M+H]+ ≈ 330–340, consistent with analogs .

Biological Activity

The compound 1-(5-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that exhibits significant biological activity. Pyrazoles have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This article delves into the biological activity of the specified compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.39 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| LogP | 4.547 |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with thiophene moieties, similar to our compound of interest, demonstrated significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds structurally related to our target molecule have shown effectiveness in reducing inflammation in animal models. In a carrageenan-induced paw edema model, similar pyrazole derivatives exhibited a dose-dependent reduction in swelling, indicating their potential as anti-inflammatory agents .

Anticancer Properties

Several studies have explored the anticancer activity of pyrazole compounds. One notable study reported that pyrazole analogs displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.08 µM to 0.15 µM, suggesting promising therapeutic potential .

Study 1: Antimicrobial Evaluation

In a comparative study of various pyrazole derivatives, the compound was tested against a panel of microbial strains. The results indicated an inhibition zone diameter ranging from 12 mm to 20 mm at different concentrations, establishing its efficacy as an antimicrobial agent.

Study 2: Anti-inflammatory Activity Assessment

An investigation into the anti-inflammatory properties utilized the HRBC membrane stabilization method. The compound demonstrated significant protective effects at doses of 100 µg and 500 µg when compared to standard drugs like Indomethacin.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions , starting with the condensation of 1,4-dicarbonyl compounds with thiophene derivatives under acidic or basic conditions. Key steps include:

- Cyclization using hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the dihydro-pyrazole core .

- Sulfurization with phosphorus pentasulfide (PS) to introduce thiophene moieties .

- Solvent selection (e.g., ethanol, DMF) and temperature control (80–100°C) to optimize intermediate stability .

Q. Optimization Strategies :

- Use automated flow reactors to enhance reproducibility and scalability .

- Monitor reaction progress via HPLC to isolate intermediates and minimize side products .

Q. What analytical techniques are recommended for structural characterization?

Critical methods include:

- NMR Spectroscopy : H and C NMR to confirm the dihydro-pyrazole backbone and substituent positions (e.g., thiophene rings) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., CHNOS) and detect fragmentation patterns .

- X-ray Crystallography : Resolve bond lengths (e.g., C–N: 1.34–1.41 Å) and dihedral angles to confirm stereochemistry .

Data Interpretation Tip : Compare experimental spectra with computational models (e.g., PubChem data) to resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Thiophene vs. Furan Substitution : Replacing thiophene with furan (e.g., ) reduces π-π stacking efficiency with hydrophobic protein pockets, diminishing receptor binding affinity .

- Methyl Group Effects : The 5-methylthiophen-2-yl group enhances metabolic stability by sterically hindering oxidative degradation .

Q. Experimental Validation :

- Conduct docking studies with target receptors (e.g., indole-binding proteins) to predict binding modes .

- Test in vitro cytotoxicity (e.g., IC values) against cancer cell lines to correlate structure-activity relationships .

Q. How can conflicting data on reaction yields or biological outcomes be resolved?

Common Sources of Contradiction :

- Reagent Purity : Trace water in acetic acid during cyclization can hydrolyze intermediates, reducing yields .

- Biological Assay Variability : Differences in cell culture conditions (e.g., pH, temperature) may alter compound stability .

Q. Mitigation Strategies :

- Standardize synthetic protocols using QC/QA checks (e.g., Karl Fischer titration for solvent dryness) .

- Replicate bioassays with positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .

Q. What methodologies are effective for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for receptor-ligand interactions .

- Fluorescence Quenching : Monitor conformational changes in target proteins upon compound binding .

- Metabolomics : Use LC-MS to track metabolic byproducts and identify degradation pathways .

Case Study :

In , non-covalent interactions (hydrogen bonding, π-π stacking) were implicated in modulating receptor activity. Validate via mutagenesis of key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.